REACTION_SMILES
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[C:14]([O-:15])(=[O:16])[CH2:17][C:18]([O-:19])=[O:20].[CH3:10][C:11]([O-:12])=[O:13].[CH3:1][c:2]1[c:3]([CH:7]=[O:8])[s:4][cH:5][cH:6]1.[NH4+:9]>>[CH3:1][c:2]1[c:3]([CH:7]([NH2:9])[CH2:10][C:11]([OH:12])=[O:13])[s:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccsc1C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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Cc1ccsc1C(N)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |